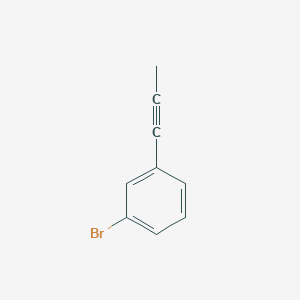

1-Bromo-3-(prop-1-yn-1-yl)benzene

Descripción

Historical Context and Evolution of Aryl Propargyl Halides in Organic Synthesis

The history of aryl propargyl halides is intrinsically linked to the broader development of aryl halides and propargyl compounds in organic synthesis. Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgperlego.com For a long time, their role in photochemistry has been significant, contributing to the understanding of the triplet state of aromatic compounds. perlego.com Their utility as synthetic precursors, particularly in cross-coupling reactions catalyzed by transition metals like palladium, has made them indispensable in the creation of carbon-carbon and carbon-heteroatom bonds. scienceopen.com

The synthesis of aryl halides has evolved over the years, with methods like Friedel-Crafts halogenation being a primary route for chlorobenzenes, while the Schiemann reaction has been a classic method for producing aryl fluorides from diazonium salts. wikipedia.org The development of processes like the Halex process allowed for the synthesis of specific aryl halides from others, especially those with electron-withdrawing groups. wikipedia.org

Propargyl halides, on the other hand, are compounds containing a C≡C triple bond adjacent to a halogenated carbon. They are important reagents for introducing the propargyl group into molecules, a key step in the synthesis of many natural products and pharmaceuticals. nih.gov The addition of propargyl reagents to carbonyl compounds, for instance, is a fundamental method for forming homopropargyl alcohols. nih.gov

The combination of these two functionalities in aryl propargyl halides created a class of bifunctional reagents with significant synthetic potential. The specific compound, 1-Bromo-3-(prop-1-yn-1-yl)benzene, is a member of this class, offering the reactivity of both an aryl bromide and a terminal alkyne.

Structural Features and Their Fundamental Influence on Reactivity Profiles

The chemical behavior of this compound is a direct consequence of its molecular structure. The molecule consists of a benzene (B151609) ring substituted with a bromine atom at the 1-position and a prop-1-yn-1-yl group at the 3-position, resulting in a meta-substitution pattern. This arrangement, along with the intrinsic properties of the functional groups, governs its reactivity.

The bromine atom and the propargyl group influence the electron distribution in the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The bromine atom can be substituted through nucleophilic substitution reactions or participate in various cross-coupling reactions. One of the most important reactions for this compound is the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. It is also a key substrate in Sonogashira coupling reactions, which involve the reaction of a terminal alkyne with an aryl halide.

The prop-1-yn-1-yl group, with its terminal alkyne, provides another reactive handle. This group can undergo reactions typical of alkynes, such as addition reactions and deprotonation to form a nucleophilic acetylide. This dual reactivity makes this compound a versatile building block for creating diverse and complex molecular structures.

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-3-prop-1-ynylbenzene | nih.gov |

| CAS Number | 66952-36-1 | nih.gov |

| Molecular Formula | C₉H₇Br | nih.govuni.lu |

| Molecular Weight | 195.06 g/mol | nih.gov |

| Exact Mass | 193.97311 Da | nih.gov |

| XLogP3 | 3.4 | nih.gov |

Overview of Current Research Trajectories and Emerging Frontiers for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more elaborate organic molecules. Its ability to participate in a variety of coupling reactions makes it a valuable starting material for constructing compounds with potential applications in medicinal chemistry and materials science. enamine.netperlego.com For instance, the biaryl structures formed from Suzuki-Miyaura coupling are common motifs in many pharmaceutical drugs.

The dual functionality of the molecule allows for sequential or orthogonal reaction strategies. For example, the alkyne can be modified first, followed by a reaction at the aryl bromide site, or vice versa. This provides chemists with a high degree of control over the synthetic process, enabling the construction of complex target molecules with high precision.

Emerging frontiers for compounds like this compound may lie in the development of novel catalytic systems that can selectively activate one of the functional groups in the presence of the other. For example, recent advances in gold catalysis for cross-coupling reactions with aryl halides could open up new avenues for the utilization of this compound. scienceopen.com Furthermore, the ongoing development of more efficient and sustainable synthetic methods, such as those highlighted in emerging investigator series in organic and inorganic chemistry, will undoubtedly expand the synthetic utility of such bifunctional building blocks. rsc.orgrsc.org The demand for novel organic materials and drug candidates will continue to drive research into the synthesis and application of versatile intermediates like this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPQRPGSNUBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739968 | |

| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-36-1 | |

| Record name | 1-Bromo-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Prop 1 Yn 1 Yl Benzene

Catalytic Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, providing efficient access to compounds like 1-bromo-3-(prop-1-yn-1-yl)benzene. These methods are characterized by their mild reaction conditions and broad functional group tolerance.

Sonogashira Coupling and its Variations for Alkyne Introduction

The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes. researchgate.net It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org For the synthesis of this compound, a common approach is the reaction of a dihalogenated benzene (B151609) with propyne (B1212725).

A highly efficient synthesis has been reported starting from 1-bromo-3-iodobenzene (B1265593) and propyne. chemicalbook.com In this reaction, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling at the iodine position. libretexts.org The reaction, carried out in a mixture of tetrahydrofuran (B95107) and toluene (B28343) at 20°C for 17 hours using tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as the co-catalyst, and triethylamine (B128534) as the base, affords this compound in a remarkable 98% yield. chemicalbook.com

| Reactants | Catalyst System | Solvent & Base | Conditions | Yield |

| 1-Bromo-3-iodobenzene, Propyne | Pd(PPh₃)₄, CuI | Toluene/THF, Triethylamine | 20°C, 17 h | 98% |

Table 1: Sonogashira Coupling for the Synthesis of this compound. chemicalbook.com

Variations of the Sonogashira reaction, including copper-free conditions, have been developed to address challenges such as the formation of diynes as byproducts. organic-chemistry.org These modified procedures often employ alternative palladium catalysts and bases to achieve high yields and selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgnih.gov While not a direct method for the synthesis of the title compound itself, it is a crucial tool for the derivatization of this compound. The bromine atom on the benzene ring can be readily coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex molecular architectures. libretexts.org

For instance, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate, to yield a 3-(prop-1-yn-1-yl)biphenyl derivative. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Conversely, the corresponding boronic ester of this compound can be synthesized and subsequently used in Suzuki-Miyaura couplings with other aryl halides. nih.gov This two-step approach expands the range of accessible derivatives.

| Coupling Partners | Catalyst | Base | Product Type |

| This compound, Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-(Prop-1-yn-1-yl)biphenyl derivative |

| Aryl halide, 3-(Prop-1-yn-1-yl)benzeneboronic ester | Palladium Catalyst | Base | 3-(Prop-1-yn-1-yl)biphenyl derivative |

Table 2: General Scheme for Suzuki-Miyaura Coupling with Derivatives of this compound.

Other Palladium- and Copper-Catalyzed Synthetic Routes

Beyond the Sonogashira and Suzuki-Miyaura reactions, other palladium- and copper-catalyzed methods can be envisioned for the synthesis and derivatization of this compound. For instance, copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions, have seen significant advancements. researchgate.net These reactions can also facilitate the formation of the aryl-alkyne bond.

Palladium-catalyzed reactions involving organosilicon nih.gov and organotin (Stille coupling) reagents also represent viable, though less common, alternatives for the formation of C-C bonds at the bromine-substituted position.

Stereoselective and Regioselective Considerations in Cross-Coupling

In the context of synthesizing this compound, regioselectivity is a key consideration, particularly when starting from dihalogenated benzenes. As demonstrated in the Sonogashira coupling of 1-bromo-3-iodobenzene with propyne, the reaction proceeds with high regioselectivity at the more reactive carbon-iodine bond. chemicalbook.comlibretexts.org This is a general trend in palladium-catalyzed cross-coupling reactions, where the order of reactivity for halogens is typically I > Br > Cl. libretexts.org

When using a substrate with two identical halogens, the regioselectivity is governed by the electronic properties of the ring. libretexts.org For stereoselectivity, the geometry of the double bond in vinyl coupling partners is generally retained in the product of Suzuki-Miyaura reactions. However, for the synthesis of this compound, which lacks stereocenters in the primary synthetic routes, this is less of a concern.

Electrophilic Aromatic Substitution Approaches for Bromination

An alternative synthetic route to this compound involves the direct bromination of 3-(prop-1-yn-1-yl)benzene via electrophilic aromatic substitution. In this type of reaction, an electrophile, typically Br⁺ generated from Br₂ and a Lewis acid catalyst like FeBr₃, attacks the benzene ring, replacing a hydrogen atom. msu.edu

The regioselectivity of this reaction is dictated by the directing effect of the prop-1-yn-1-yl group. The alkyne moiety is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. However, it is also considered a weakly ortho, para-directing group due to resonance effects. This can lead to a mixture of isomers, making the purification of the desired 3-bromo isomer challenging. nih.govwku.edu The reaction conditions, such as the choice of solvent and temperature, can influence the product distribution.

| Substrate | Reagent | Catalyst | Major Products |

| 3-(Prop-1-yn-1-yl)benzene | Br₂ | FeBr₃ | Mixture of ortho-, meta-, and para-isomers |

Table 3: Electrophilic Bromination of 3-(Prop-1-yn-1-yl)benzene.

Nucleophilic Substitution and Derivatization at the Benzene Ring

Direct nucleophilic aromatic substitution (SNA) on the benzene ring of this compound, where a nucleophile displaces a hydrogen atom, is generally not a feasible synthetic strategy. Such reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) in the ortho and/or para positions to the leaving group to activate the ring towards nucleophilic attack. youtube.comlibretexts.org The prop-1-yn-1-yl group is not sufficiently activating for this purpose.

However, the bromine atom itself can undergo nucleophilic substitution reactions, although this is also challenging on an unactivated aryl halide. More commonly, the bromine atom serves as a handle for derivatization through the aforementioned cross-coupling reactions, which proceed under milder conditions and offer a much broader scope for introducing a wide variety of functional groups.

Synthetic Routes Involving Alkyne Functionalization

The primary and most versatile method for synthesizing this compound involves the functionalization of an alkyne, most notably through the Sonogashira cross-coupling reaction. This reaction has become fundamental in organic synthesis for its reliability in forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org

The typical Sonogashira protocol for this compound involves the reaction of a dihalogenated benzene, such as 1-bromo-3-iodobenzene, with propyne or a suitable propyne equivalent. The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst. wikipedia.orgresearchgate.net The higher reactivity of the iodine atom allows for selective coupling at that position, leaving the bromine atom intact for further synthetic transformations. wikipedia.org

A representative reaction scheme is the coupling of 1-bromo-3-iodobenzene with propyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a copper(I) salt such as copper(I) iodide, and a base, often an amine like triethylamine, which also serves as a solvent. chemicalbook.comresearchgate.net

Table 1: Example Sonogashira Reaction Conditions for Aryl Alkyne Synthesis

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-3-iodobenzene | Diphenyl-1-propyn-1-yl-phosphine oxide | Pd(PPh₃)₄, CuI, TBAF | Toluene/Triethylamine | 20°C, 17h | 98% | chemicalbook.com |

| Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | DMF/Diethylamine | RT, 2-3 days | N/A | researchgate.net |

| 4-Iodoacetophenone | Phenylacetylene | Pd(OAc)₂, SPhos | DMF/K₂CO₃ | 110°C, 2h | 95% | hes-so.ch |

Beyond the standard Sonogashira coupling, other alkyne functionalization methods represent potential, albeit less commonly reported, routes. For instance, iron-catalyzed propargylic C–H functionalization offers a pathway to convert alkyl-substituted alkynes into more complex structures, which could be adapted for related syntheses. nih.gov These methods, however, are not as direct as the Sonogashira reaction for obtaining the target compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related aryl alkynes aims to reduce the environmental impact of chemical processes. This involves optimizing solvent use, improving catalyst efficiency and recyclability, and intensifying reaction processes.

Solvent Selection and Optimization

The choice of solvent is critical in meeting green chemistry objectives. Traditional Sonogashira reactions often employ solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF), which pose environmental and health concerns. researchgate.nethes-so.ch Research has focused on identifying more benign alternatives.

Triethylamine, while often used as a base, can also function as a solvent, though its use is also under scrutiny. researchgate.net A significant advancement is the development of Sonogashira couplings in water, using surfactants to facilitate the reaction between the organic substrates and the aqueous medium. organic-chemistry.org This dramatically reduces the reliance on volatile organic compounds (VOCs).

Furthermore, solvent-free reaction conditions have been explored using techniques like high-speed ball milling. rsc.org This mechanochemical approach can successfully drive the Sonogashira coupling of aryl halides with alkynes, completely eliminating the need for a solvent. rsc.org Optimizing reaction concentrations in traditional solvents is another strategy, as demonstrated by the successful scaling of a Sonogashira reaction where solvent use was reduced by 75% without compromising performance. hes-so.chacs.org

Catalyst Efficiency and Recyclability

Homogeneous palladium catalysts, while highly active, are difficult to recover and reuse, leading to product contamination and waste. A key green chemistry goal is the development of heterogeneous or recyclable catalysts.

Significant progress has been made with palladium complexes immobilized on solid supports. For example, N-heterocyclic carbene (NHC)-Pd complexes supported on alumina (B75360) (Al₂O₃) or titania (TiO₂) have been shown to be efficient and recyclable catalysts for Sonogashira reactions. cam.ac.uk The alumina-supported catalyst could be reused up to four times with yields remaining over 80%. cam.ac.uk Similarly, polymer-supported palladium complexes and dendritic catalysts offer pathways for recovery through simple filtration, although their activity may decrease with each cycle. wikipedia.orgresearchgate.net

A frontier in this area is the use of single-atom heterogeneous catalysts (SACs), where individual palladium atoms are dispersed on a support like nitrogen-doped carbon (Pd₁@NC). hes-so.chacs.org These catalysts combine the high selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones. The Pd₁@NC catalyst has demonstrated high stability and reusability in Sonogashira couplings, even when performed under non-inert (air) conditions. hes-so.chacs.org The development of copper-catalyzed Sonogashira reactions is also gaining attention as copper is more cost-effective and environmentally benign than palladium, with a focus on creating highly recyclable heterogeneous copper catalysts. rsc.org

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling

| Catalyst System | Support/Ligand | Key Advantage | Recyclability | Reference |

|---|---|---|---|---|

| NHC-Pd Complex | Alumina (Al₂O₃) | Good efficiency and recyclability in batch reactions. | Up to 4 times with >80% yield. | cam.ac.uk |

| NHC-Pd Complex | Titania (TiO₂) | Good activity in continuous flow systems. | Active for at least 8 hours on stream. | cam.ac.uk |

| Palladium Single-Atom Catalyst (SAC) | Nitrogen-Doped Carbon (Pd₁@NC) | High stability, reusability, and atom efficiency. | Multiple reuses, stable under air. | hes-so.chacs.org |

| Dendrimeric Pd Complex | Polyamino Dendrimer | Recovery by precipitation and filtration. | Up to 5 times with diminishing activity. | wikipedia.org |

Process Intensification (e.g., Continuous Flow Synthesis)

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow synthesis is a prime example of this approach and is particularly well-suited for alkyne synthesis and Sonogashira couplings. nih.govrsc.org

Batch processing of reactions involving highly reactive intermediates like alkynes can be hazardous due to poor heat transfer and the potential for runaway reactions. rsc.orgresearchgate.net Continuous flow reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govacs.org This enhanced control often leads to higher yields, improved safety, and easier scalability. rsc.org

For the synthesis of aryl alkynes, continuous flow systems have been developed where a solution of the aryl halide and alkyne is passed through a heated column packed with a heterogeneous catalyst. cam.ac.ukrsc.org This setup not only improves safety and efficiency but also simplifies product purification and allows for the reuse of the catalyst over extended periods. cam.ac.uk For instance, a titania-supported NHC-Pd catalyst demonstrated stable conversion for at least 8 hours in a continuous flow Sonogashira reaction. cam.ac.uk This technology transforms traditionally difficult or hazardous batch reactions into streamlined and sustainable processes. nih.govrsc.org

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Prop 1 Yn 1 Yl Benzene

Detailed Reaction Pathways for Bromine Substitution

The bromine atom on the benzene (B151609) ring of 1-bromo-3-(prop-1-yn-1-yl)benzene is a key functional group that can be replaced through various substitution reactions. The primary mechanism for this transformation is electrophilic aromatic substitution. msu.edu

In this two-step process, an electrophile first attacks the electron-rich benzene ring, forming a positively charged intermediate known as a benzenonium ion. libretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized across the aromatic system. libretexts.org In the second, faster step, a proton is abstracted from the ring, restoring its aromaticity and resulting in the substituted product. msu.edulibretexts.org

The presence of the bromine atom and the prop-1-yn-1-yl group influences the regioselectivity of this substitution. The bromine atom is an ortho-, para-director, while the propynyl (B12738560) group's influence can vary depending on the reaction conditions and the nature of the electrophile.

Alternatively, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur. This mechanism is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate formed by the initial nucleophilic attack. libretexts.org While the propynyl group is not a strong electron-withdrawing group, its electronic effects can still play a role in the feasibility of SNAr reactions.

Reactivity and Transformations of the Propynyl Moiety

The propynyl group in this compound offers a rich landscape for chemical transformations, primarily centered around its carbon-carbon triple bond.

Nucleophilic Additions to the Triple Bond

The triple bond of the propynyl group is susceptible to attack by nucleophiles. In these reactions, the nucleophile adds to one of the sp-hybridized carbon atoms of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate can then be protonated or react with other electrophiles to yield the final product. The regioselectivity of the nucleophilic addition is influenced by both electronic and steric factors of the alkyne and the attacking nucleophile.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). bohrium.com This "click chemistry" reaction is highly efficient for the synthesis of 1,2,3-triazoles. bohrium.comorganic-chemistry.orgnih.gov

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. nih.gov The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from this compound. nih.govacs.org This is followed by coordination of the organic azide (B81097) to the copper center. acs.org A subsequent cycloaddition step then forms a six-membered copper-triazolide intermediate, which, after protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. nih.gov DFT calculations have supported the involvement of dinuclear copper species as the catalytically active species in some systems. acs.org

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govnih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The regiocontrol in the copper-catalyzed reaction is a direct consequence of the stepwise mechanism involving the copper acetylide intermediate, which directs the azide to attack the terminal carbon of the alkyne. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide access to the 1,5-disubstituted regioisomers. organic-chemistry.org

Oxidation and Reduction Mechanisms of the Alkyne and Bromine Functionalities

The alkyne and bromine functionalities of this compound can undergo both oxidation and reduction reactions.

The triple bond of the propynyl group can be oxidized to form various products, including α,β-unsaturated ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (B83412) and ozone. The mechanism of these oxidations typically involves the formation of cyclic intermediates, such as a manganate (B1198562) ester in the case of permanganate oxidation.

Reduction of the alkyne can lead to the corresponding alkene or alkane. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst can be employed. The use of Lindlar's catalyst allows for the stereoselective reduction to the cis-alkene.

The bromine atom on the aromatic ring can be removed via reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with metals like zinc or magnesium. The mechanism often involves the formation of an organometallic intermediate or a radical species.

Rearrangement Reactions Involving the Propynyl Group

The propynyl group attached to the benzene ring is susceptible to various rearrangement reactions, often catalyzed by thermal or chemical activation. One of the most relevant transformations for analogous structures, such as aryl propargyl ethers, is the Claisen rearrangement. In this chemicalbook.comchemicalbook.com-sigmatropic rearrangement, an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. For an aryl propargyl ether, this would involve the rearrangement to an allenyl ketone, which can then tautomerize.

Mechanistic studies on the Claisen rearrangement of aryl propargyl ethers, which are structurally related to this compound, have been conducted using Density Functional Theory (DFT) calculations. These studies reveal the energetic landscape of the reaction, including the transition states and intermediates. The presence of substituents on the phenyl ring can influence the activation energy of these rearrangements.

Another pertinent rearrangement is the Rautenstrauch rearrangement, which converts 1-ethynyl-2-propenyl esters into cyclopentenones, often under metal catalysis. This reaction proceeds through an allene (B1206475) intermediate, highlighting the propensity of the propargyl moiety to undergo transformations that involve cumulene systems.

Gold-Catalyzed Transformations and Intramolecular Hydroarylation (IMHA)

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. For a molecule like this compound, this activation can pave the way for intramolecular hydroarylation (IMHA), a powerful method for constructing cyclic structures. In this reaction, the gold catalyst coordinates to the alkyne, making it sufficiently electrophilic for the appended aryl ring to attack, leading to cyclization.

The general mechanism involves the π-coordination of the gold catalyst to the alkyne, which triggers a nucleophilic attack from the aryl ring. This can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. Subsequent protodeauration or other terminating steps then release the product and regenerate the gold catalyst. The bromine substituent on the aromatic ring can influence the nucleophilicity of the ring and thus the feasibility and rate of the IMHA reaction.

The choice of ligand on the gold catalyst is crucial in tuning its reactivity, selectivity, and stability. In gold-catalyzed transformations of enynes, which are analogous to the intramolecular reactions of aryl alkynes, ligand effects are well-documented. Phosphine ligands, N-heterocyclic carbenes (NHCs), and their derivatives are commonly employed.

The electronic and steric properties of the ligand can significantly impact the outcome of the reaction. For instance, electron-donating ligands can increase the electron density on the gold center, which can affect the extent of alkyne activation. Conversely, sterically bulky ligands can influence the regioselectivity of the cyclization by creating a specific steric environment around the catalytic center. In some cases, the ligand can even switch the reaction pathway from one mode of cyclization to another.

Table 1: Influence of Ligands on Gold-Catalyzed Cyclization of a Model Enyne

| Ligand (L) in [AuL]SbF₆ | Product Distribution (Cyclized:Other) | Enantiomeric Excess (ee %) |

| PPh₃ | 95:5 | - |

| JohnPhos | >99:1 | - |

| (R)-BINAP | 90:10 | 75 |

| (S)-Phos | 92:8 | 85 |

Data is illustrative and based on typical results for enyne cyclizations, not specifically for this compound.

In the intramolecular hydroarylation of aryl alkynes, regiochemical control is a key challenge, primarily concerning the competition between exo and endo cyclization pathways. For a substrate like this compound, a 5-exo-dig cyclization would lead to a five-membered ring, while a 6-endo-dig cyclization would result in a six-membered ring.

The regiochemical outcome is influenced by several factors, including the nature of the catalyst, the solvent, and the substitution pattern on the aromatic ring and the alkyne. DFT calculations on related systems have shown that the 6-endo-dig pathway is often kinetically and thermodynamically favored in platinum- and gold-catalyzed processes. Current time information in Smith County, US. The electronic nature of the substituents on the aryl ring can also play a significant role; electron-withdrawing groups like bromine can affect the nucleophilicity of the different positions on the ring, thereby influencing the site of attack.

Cascade and Tandem Reactions Facilitated by the Compound's Structure

The dual functionality of this compound, possessing both a reactive aryl halide and a terminal alkyne (after a potential isomerization or if starting from the corresponding terminal alkyne), makes it an ideal substrate for cascade or tandem reactions. These reactions involve multiple bond-forming events in a single operational step, leading to a rapid increase in molecular complexity.

A common example is a tandem Sonogashira coupling followed by a cyclization. chemicalbook.com In such a sequence, the aryl bromide can first undergo a palladium-catalyzed Sonogashira coupling with another alkyne. The resulting di-alkynyl arene could then undergo a subsequent intramolecular reaction, such as a cyclization, to form polycyclic aromatic systems. The presence of the propynyl group also allows for participation in cycloaddition reactions.

Kinetic and Thermodynamic Analyses of Key Transformations

Understanding the kinetics and thermodynamics of the reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity. While specific experimental kinetic data for this compound is scarce, DFT calculations on analogous reactions provide valuable insights into the reaction mechanisms.

For gold-catalyzed hydroarylation reactions, DFT studies have been used to map out the potential energy surfaces, identifying the transition state energies and the stability of intermediates. Current time information in Smith County, US. These studies help to elucidate the factors that control the regioselectivity (e.g., the preference for endo vs. exo cyclization) by comparing the activation barriers for the competing pathways. For instance, calculations on the intramolecular hydroarylation of phenyl propargyl ether have quantified the energy barriers for different cyclization modes.

Table 2: Calculated Activation Energies for a Model Aryl Alkyne Cyclization

| Cyclization Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) |

| 5-exo-dig | 25.4 | -15.2 |

| 6-endo-dig | 22.1 | -18.7 |

This data is illustrative and based on DFT calculations for a model system to demonstrate the typical energy differences between the pathways.

These theoretical analyses, when combined with experimental observations from related systems, provide a robust framework for predicting and understanding the chemical behavior of this compound in a variety of mechanistically complex transformations.

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 3 Prop 1 Yn 1 Yl Benzene and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-Bromo-3-(prop-1-yn-1-yl)benzene. It provides granular information about the chemical environment of individual protons and carbon atoms within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for confirming the identity and structure of this compound.

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns. Due to the meta-substitution, a complex splitting pattern is expected for the aromatic protons. The methyl protons of the prop-1-yn-1-yl group typically appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the alkyne group have characteristic shifts, while the aromatic carbons show signals in the downfield region, with the carbon atom bonded to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Compound (m-bis(Bromomethyl)benzene) rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.43 | m | Ph-CH |

| ¹H | 7.33 | m | Ph-CH |

| ¹H | 4.48 | s | Ph-CH₂Br |

| ¹³C | 138.4 | C-1,3 | |

| ¹³C | 129.6 | CH-2 | |

| ¹³C | 129.3 | CH-5 | |

| ¹³C | 129.1 | CH-4,6 | |

| ¹³C | 33.0 | Ph-CH₂Br |

Note: This data is for a structurally related compound and serves for illustrative purposes only.

For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, advanced NMR techniques are employed.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides a deeper understanding of the molecular structure by revealing correlations between different nuclei.

COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic ring. youtube.comyoutube.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of protonated carbons. youtube.com

HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the entire carbon skeleton, including the connection of the propynyl (B12738560) group to the benzene (B151609) ring. youtube.com

Solid-State NMR (ssNMR) could be utilized for the characterization of crystalline derivatives or polymeric materials derived from this compound. This technique provides information about the structure, conformation, and dynamics of molecules in the solid state.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound. By providing a highly accurate mass measurement, it allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₇Br | chemicalbook.combiosynth.comnih.gov |

| Molecular Weight (Nominal) | 195.06 g/mol | chemicalbook.combiosynth.comnih.gov |

| Exact Mass (Monoisotopic) | 193.97311 Da | chemicalbook.comnih.govuni.lu |

HRMS can also be used to analyze fragments, providing further structural confirmation. Predicted collision cross-section (CCS) values can also be calculated to aid in identification. uni.lu

Coupled chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in the context of synthesizing this compound.

This compound is often synthesized via Sonogashira coupling reactions. organic-chemistry.org Both LC-MS and GC-MS can be used to monitor the progress of such reactions by separating the starting materials, intermediates, product, and any byproducts, with the mass spectrometer providing identification of each component as it elutes from the chromatograph. This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize impurities.

Following synthesis, these techniques are also vital for assessing the purity of the final product. They can detect and identify trace impurities that may not be visible by other methods like TLC or NMR. For instance, GC-MS analysis has been used to identify products in related reactions involving the functionalization of alkenes.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the analytical assessment of its purity.

Column Chromatography over silica (B1680970) gel is a standard method for the purification of this compound on a preparative scale. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for purity assessment. For aryl alkynes, reverse-phase (RP) HPLC is commonly employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a typical setup. nih.govacs.orgacs.org For MS compatibility, a volatile acid like formic acid can be used as a modifier in the mobile phase. nih.gov Chiral HPLC can be used to separate enantiomers of chiral alkyne derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for a compound like this compound would likely employ a reverse-phase C18 column. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile and water is a common choice, with the potential addition of a small amount of acid, like phosphoric acid or formic acid, to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.

Table 1: Illustrative HPLC Parameters for Analysis of a Related Compound (1-Bromo-3-chlorobenzene)

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |

| Detection | UV-Vis |

| Application | Purity assessment, reaction monitoring |

This data is based on methods for the analogous compound 1-bromo-3-chlorobenzene (B44181) and serves as a likely starting point for the analysis of this compound. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For the analysis of this compound and its derivatives, UPLC can offer substantial benefits, particularly in the analysis of complex reaction mixtures or for high-throughput screening.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. A UPLC method for this compound would likely use a sub-2 µm C18 column and a gradient elution with a mobile phase of acetonitrile and water. The increased resolution of UPLC would be particularly advantageous for separating isomers or closely related impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The compound would be injected into a heated port, where it vaporizes, and is then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column.

While a specific, published chromatogram for this compound is not available, the analysis of other brominated aromatic compounds is well-established. A non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, would be appropriate. The retention time would be a key parameter for identification, and a flame ionization detector (FID) or a mass spectrometer could be used for detection and quantification.

Table 2: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Predicted Value |

| Adduct | m/z |

| [M+H]+ | 194.98039 |

| [M+Na]+ | 216.96233 |

| [M-H]- | 192.96583 |

| [M+NH4]+ | 212.00693 |

| [M+K]+ | 232.93627 |

| [M]+ | 193.97256 |

| [M]- | 193.97366 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound that would be observed in a mass spectrometer. These predictions are based on the compound's molecular formula and are crucial for its identification via GC-MS. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the carbon-carbon triple bond, and the carbon-bromine bond. The C-H stretching vibrations of the aromatic ring would appear around 3100-3000 cm⁻¹. The C≡C triple bond stretch is typically found in the region of 2260-2100 cm⁻¹, and its presence would be a clear indicator of the propargyl group. The C-Br stretching vibration is expected in the fingerprint region, generally between 600 and 500 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, making it a useful tool for identifying and monitoring reactions involving this functional group.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Alkyne C≡C Stretch | 2260-2100 | IR, Raman (often strong) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-Br Stretch | 600-500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself might be challenging, its derivatives, particularly those formed through reactions of the alkyne group, can often be crystallized and analyzed.

For instance, the Sonogashira coupling of this compound with another aryl halide could lead to the formation of a larger, more rigid molecule that is more amenable to crystallization. Similarly, metal complexes formed by the coordination of the alkyne to a metal center can also yield crystalline materials suitable for X-ray diffraction analysis.

A successful X-ray crystallographic analysis of a derivative would provide a wealth of information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the steric and electronic effects of the substituents and for confirming the outcome of a chemical reaction. Although no specific X-ray crystal structures of derivatives of this compound are publicly available at the time of this writing, this remains a critical area for future research to fully characterize the structural chemistry of this important building block. A study on (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one, a different bromo-alkene derivative, demonstrates the utility of X-ray diffraction in elucidating the fine structural details of such molecules. researchgate.net

Computational and Theoretical Studies of 1 Bromo 3 Prop 1 Yn 1 Yl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 1-bromo-3-(prop-1-yn-1-yl)benzene, DFT calculations can elucidate fundamental aspects of its chemical nature.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing bromine atom, and the π-system of the propynyl (B12738560) group. DFT calculations can map the distribution of electron density, identify molecular orbitals, and quantify the nature of the chemical bonds. The bromine and prop-1-yn-1-yl substituents influence the reactivity of the benzene ring, making it susceptible to electrophilic attack.

Key insights from electronic structure analysis include:

Molecular Orbital (MO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The spatial distribution and energy levels of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the delocalization of electron density. This can reveal the extent of conjugation between the alkyne and the benzene ring.

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting intermolecular interactions and the initial stages of a chemical reaction.

Conformational Analysis and Energy Landscapes

While the benzene ring is rigid, the propynyl group has some rotational freedom. Conformational analysis using DFT can determine the most stable three-dimensional arrangement of the atoms (the global minimum) and identify any other low-energy conformers. By calculating the energy as a function of specific dihedral angles, an energy landscape can be constructed. This landscape reveals the energy barriers between different conformations and provides insight into the molecule's flexibility and the populations of different conformers at a given temperature. While a simple molecule, understanding its preferred conformation is key to predicting its interactions with other molecules.

Reaction Mechanism Elucidation and Transition State Characterization

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. The bromine atom can be replaced by other functional groups in substitution reactions. The structure allows it to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions.

For a given reaction, such as a Sonogashira cross-coupling, DFT can be used to:

Locate Transition States: By searching for saddle points on the potential energy surface, the geometry and energy of the transition state can be determined. This provides a quantitative measure of the reaction's activation energy.

Calculate Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a located transition state connects the desired reactants and products.

Investigate Reaction Kinetics: By combining the calculated activation energies with transition state theory, it is possible to estimate reaction rate constants.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of its dynamic behavior. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations can be used to:

Simulate Solvation: By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD simulations can model how the solvent structure is perturbed by the solute and how the solute's conformation and dynamics are influenced by the solvent.

Study Transport Properties: Properties such as the diffusion coefficient can be calculated from the trajectories of the molecules over time. nih.gov

Explore Conformational Space: Over the course of a simulation, the molecule will explore different conformations. MD can provide a dynamic view of the conformational landscape, complementing the static picture from DFT.

The reliability of ion force fields is significantly affected by the specific choice of the water model, and ion-ion interactions are very important to accurately simulate properties. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions before they are attempted in the laboratory. For this compound, this could involve predicting its reactivity and selectivity in novel transformations. For example, in a Sonogashira coupling reaction, which is a common reaction for terminal alkynes, computational models can help predict the efficiency of the reaction with various coupling partners. nih.gov

This predictive power stems from:

Analysis of Frontier Molecular Orbitals: The energies and shapes of the HOMO and LUMO can be used to predict the feasibility of a reaction with a given reagent.

Calculation of Reaction Barriers: By comparing the activation energies for different possible reaction pathways, the most likely product can be predicted.

Modeling Catalyst-Substrate Interactions: In catalyzed reactions, computational models can be used to study the binding of the substrate to the catalyst and to understand how the catalyst facilitates the reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. mdpi.comresearchgate.net For derivatives of this compound, QSAR and QSPR models could be developed to predict a wide range of properties.

The development of a QSAR/QSPR model typically involves:

Data Set Generation: A set of derivatives of this compound with known activities or properties is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and prediction on an external set of compounds.

Applications of 1 Bromo 3 Prop 1 Yn 1 Yl Benzene As a Versatile Building Block in Advanced Research

In Medicinal Chemistry and Drug Discovery

The utility of 1-bromo-3-(prop-1-yn-1-yl)benzene in medicinal chemistry and drug discovery is significant, primarily owing to its role as a precursor in the synthesis of novel, biologically active compounds. The presence of both an aryl halide and a terminal alkyne allows for selective and sequential reactions, such as cross-coupling reactions, to introduce molecular diversity.

Synthesis of Novel Biologically Active Scaffolds and Heterocycles

This compound serves as a crucial starting material for the construction of a variety of biologically active scaffolds and heterocyclic systems. The dual reactivity of the molecule is key to its utility. The bromine atom can participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions, while the alkyne group can undergo a different set of transformations, including cycloadditions and further couplings.

For instance, the Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool in the synthesis of complex molecules, including pharmaceuticals like tazarotene (B1682939) and Altinicline. wikipedia.org this compound is an ideal substrate for such reactions. It can be coupled with other terminal alkynes at the bromo position, or with other aryl halides at the alkyne position, to generate complex molecular frameworks.

Furthermore, this compound is a valuable precursor for the synthesis of substituted indoles, a common motif in biologically active compounds. nih.govorganic-chemistry.org A common strategy for indole (B1671886) synthesis involves the cyclization of o-alkynylanilines. researchgate.net this compound can be readily converted to the corresponding aniline (B41778) derivative, which can then be coupled with another component and cyclized to form a polysubstituted indole.

The following table summarizes the key reactions that make this compound a versatile building block for novel scaffolds:

| Reaction Type | Reactive Site | Potential Products |

| Sonogashira Coupling | Bromo or Alkyne | Substituted alkynes, biaryls |

| Suzuki Coupling | Bromo | Biaryl compounds |

| Cycloaddition | Alkyne | Heterocyclic compounds |

| Amination/Cyclization | Bromo then Alkyne | Substituted indoles and other N-heterocycles |

Role as a Pharmacophore Precursor

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The structural framework of this compound serves as an excellent precursor for the development of novel pharmacophores. Its rigid phenylpropyne backbone can position substituents in a well-defined three-dimensional space, which is critical for binding to biological targets.

The ability to functionalize both the bromo and the alkyne positions allows for the systematic exploration of the chemical space around the central scaffold. This is a key strategy in lead optimization, where analogues of a hit compound are synthesized to improve its potency and selectivity. For example, in the development of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, Sonogashira coupling was used to synthesize a series of 13α-estrone derivatives with potent inhibitory activity. beilstein-journals.org This demonstrates how the phenethynyl scaffold, which can be derived from precursors like this compound, can be a crucial component of a pharmacophore.

Development of Fluorinated Analogs via Deoxytrifluoromethylation and Related Reactions

The introduction of fluorine atoms or trifluoromethyl (CF3) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The development of methods for the late-stage fluorination and trifluoromethylation of complex molecules is therefore of great interest.

While specific studies on the deoxytrifluoromethylation of this compound are not widely reported, the synthesis of its trifluoromethylated analog, 1-bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, indicates the feasibility and interest in such compounds. A relevant study by Pfeifer and Gouverneur in Organic Letters describes a method for the deoxytrifluoromethylation of allylic alcohols, which could potentially be adapted for propargylic systems. chemicalbook.com Such transformations would provide access to a new class of fluorinated building blocks for drug discovery.

Applications in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of compounds for biological screening. The dual and orthogonal reactivity of this compound makes it an ideal building block for the synthesis of such libraries. nih.gov

For instance, one could envision a combinatorial library synthesis where a diverse set of boronic acids is coupled to the bromo position via Suzuki coupling, followed by the coupling of a diverse set of terminal alkynes at the newly introduced alkyne terminus via a second Sonogashira coupling. This would allow for the rapid generation of a large and diverse library of compounds from a single starting material. A recent study reported the synthesis of a rich library of internal alkynes via a transition-metal-free cross-coupling of aryl halides and alkynes, highlighting the utility of such building blocks in library synthesis. nih.gov

In Materials Science

In the realm of materials science, this compound is a promising precursor for the synthesis of advanced organic materials, particularly conjugated polymers and oligomers with interesting electronic and photophysical properties.

Precursor for Conjugated Polymers and Oligomers with Tunable Electronic Properties

Conjugated polymers, such as poly(p-phenylene ethynylene)s (PPEs), are a class of materials that have garnered significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. ontosight.ai These polymers consist of alternating aromatic and alkyne units, which create a delocalized π-electron system along the polymer backbone, responsible for their unique electronic and optical properties. ontosight.ai

The synthesis of PPEs is often achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between dihaloarenes and diynes. ontosight.airesearchgate.net this compound, being a molecule containing both an aryl halide and a terminal alkyne, can in principle undergo self-polymerization via a head-to-tail Sonogashira coupling to yield a poly(m-phenylene ethynylene).

The meta-connectivity of the polymer chain would result in a different conjugation pathway compared to the more common para-linked PPEs, which could lead to unique electronic properties, such as different emission wavelengths and charge transport characteristics. The properties of such polymers could be further tuned by copolymerizing this compound with other dihaloarene or diyne monomers.

The following table outlines the potential polymer structures that could be synthesized from this compound:

| Polymerization Method | Monomer(s) | Resulting Polymer Structure | Potential Properties |

| Self-condensation Sonogashira Coupling | This compound | Poly(m-phenylene propynylene) | Blue-emitting, altered charge transport |

| Co-polymerization Sonogashira Coupling | This compound + dihaloarene/diyne | Co-polymer with tunable electronic and optical properties | Tunable bandgap, enhanced solubility |

Synthesis of Functional Organic Materials (e.g., Polyaromatic Hydrocarbons for Optoelectronics)

The unique electronic and photophysical properties of polyaromatic hydrocarbons (PAHs) make them essential components in the field of optoelectronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The construction of these complex, extended π-conjugated systems often relies on the strategic coupling of smaller aromatic building blocks.

This compound is a prime candidate for the synthesis of functional PAHs through well-established cross-coupling reactions. The bromo substituent readily participates in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound. libretexts.orgrsc.orgnih.gov This allows for the formation of a new carbon-carbon bond between the bromo-substituted carbon of the benzene (B151609) ring and another aromatic or vinyl group.

Simultaneously, the terminal alkyne of the propynyl (B12738560) group is a key functional group for the Sonogashira coupling reaction, another palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is instrumental in creating carbon-carbon triple bonds within a larger molecular framework, which can then be further elaborated into more complex aromatic systems. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans. organic-chemistry.org

The strategic combination of these reactions allows for the stepwise and controlled growth of PAHs. For example, the bromo group could first be utilized in a Suzuki coupling to form a biaryl system. Subsequently, the propynyl group could undergo a Sonogashira coupling with another aryl halide, extending the conjugation in a different dimension. This modular approach enables the synthesis of a wide array of PAHs with tailored electronic properties.

| Reaction Type | Reactant with this compound | Potential Product Class | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Biaryl derivatives | Forms C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Aryl/Vinyl halide | Aryl/Vinyl-substituted alkynes | Forms C(sp)-C(sp²) bonds |

| Domino Reactions | Various (e.g., in Sonogashira coupling) | Heterocyclic PAHs (e.g., benzofurans) | Multiple bond formations in one pot |

Incorporation into Metal-Organic Framework (MOF) Ligands and other Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. The properties of a MOF are largely determined by the structure of the organic ligand.

The bifunctional nature of this compound makes it a potential precursor for the synthesis of ligands for MOFs and other coordination polymers. The alkyne group can be readily functionalized through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce coordinating groups such as carboxylates, pyridines, or imidazoles. latrobe.edu.aubohrium.comugent.bemdpi.comnih.gov These appended groups can then chelate to metal centers, forming the nodes of a coordination polymer or MOF.

Furthermore, the bromo group can be converted to other functionalities, such as a carboxylic acid or an amino group, through standard organic transformations. This provides an additional site for coordination or for further post-synthetic modification of the resulting polymer. The ability to introduce different functionalities at two distinct points on the benzene ring allows for the design of ligands with specific geometries and electronic properties, which in turn can be used to control the structure and function of the final coordination polymer.

| Functionalization Strategy | Target Functional Group | Relevance to Coordination Polymers |

| Click Chemistry (on alkyne) | Triazole with coordinating moiety | Introduction of metal-binding sites |

| Conversion of Bromo Group | Carboxylic acid, Amine, etc. | Creation of additional coordination points |

| Sonogashira Coupling (on alkyne) | Extended conjugated system with coordinating groups | Ligand elongation and property tuning |

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.orghkust.edu.hknih.govnih.govbohrium.com This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. AIE luminogens (AIEgens) often possess a propeller-like or sterically hindered structure that restricts intramolecular rotations in the aggregated state, thus promoting radiative decay pathways.

This compound can serve as a valuable scaffold for the synthesis of AIEgens. The key is to use its dual reactivity to build up the necessary steric hindrance and electronic conjugation. Through Sonogashira and Suzuki-Miyaura coupling reactions, bulky aromatic groups can be attached to both the alkyne and the bromo-substituted positions of the benzene ring. The resulting cross-conjugated structure can lead to the desired restriction of intramolecular rotation upon aggregation, a common design strategy for AIEgens.

For instance, coupling with electron-donating and electron-accepting aryl groups can create a "push-pull" electronic structure, which can be beneficial for tuning the emission color and quantum yield of the AIEgen. The synthesis of AIEgens often involves creating complex, multi-aromatic structures, and the modular nature of the reactions available to this compound makes it a suitable starting point for such endeavors.

In Agrochemical Research for Active Ingredient Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. The synthesis of these active ingredients often involves the creation of complex organic molecules with specific biological activities. Benzene derivatives are common structural motifs in many pesticides. google.comgoogle.com

For example, the propynyl group could be a precursor to a variety of heterocyclic systems known to possess biological activity. The bromo group allows for the attachment of other aryl or alkyl fragments, which can be used to modulate the lipophilicity and other physicochemical properties of the molecule, thereby influencing its uptake and transport in plants or insects.

As a Chemical Probe for Biological Systems and Mechanistic Biology Studies

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or a nucleic acid. The development of such probes often requires the incorporation of reporter groups (e.g., fluorophores or affinity tags) and reactive groups for covalent labeling.

The terminal alkyne of this compound is a particularly useful handle for the construction of chemical probes. It can readily participate in the bioorthogonal CuAAC click reaction with an azide-functionalized biomolecule. nih.govnih.govfrontiersin.orgnih.gov This reaction is highly specific and can be performed in complex biological media, making it ideal for labeling proteins, nucleic acids, or other cellular components.

Future Perspectives and Emerging Research Directions for 1 Bromo 3 Prop 1 Yn 1 Yl Benzene

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The transformation of 1-bromo-3-(prop-1-yn-1-yl)benzene has traditionally relied on palladium-catalyzed reactions like the Sonogashira coupling. numberanalytics.comnumberanalytics.com However, future research is increasingly focused on developing novel catalytic systems that offer greater efficiency, selectivity, cost-effectiveness, and sustainability. The exploration of catalysts based on more abundant first-row transition metals such as copper and cobalt is a significant trend.

Copper(I) catalysts, for instance, are being developed for various cross-coupling reactions involving 1-bromoalkynes, providing an alternative to palladium. nih.gov Research has demonstrated copper-catalyzed tandem reactions that proceed via radical mechanisms to generate complex products with quaternary carbons. cytodiagnostics.com Furthermore, ruthenium(II) has been shown to efficiently catalyze the C-H alkynylation of ferrocenes with bromoalkynes, showcasing the potential for activating different C-H bonds in the presence of the bromo-alkyne moiety. acs.org

Another promising direction is the use of dual-catalytic systems, where two different catalysts work synergistically to enable new transformations. For example, a photoredox/nickel dual-catalysis system has been used for the aryl-sulfonylation of alkynes, a reaction that would be challenging with a single catalyst. beilstein-journals.org These advanced systems allow for reactions under milder conditions and can provide access to unique stereochemical outcomes. nih.gov The development of heterogeneous catalysts, such as palladium/copper nanoalloys supported on materials like montmorillonite, also represents a key future direction, aiming to simplify catalyst separation and improve reusability in reactions like the Sonogashira coupling. nih.gov

| Catalyst System | Metal Center(s) | Typical Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Copper(I) Catalysis | Cu | Cross-coupling of bromoalkynes | Cost-effective alternative to palladium | nih.gov |

| Ruthenium(II) Catalysis | Ru | Directed C-H alkynylation | High selectivity for specific C-H bonds | acs.org |

| Cobalt Catalysis | Co | Stereodivergent hydrogenation | Control over cis/trans alkene formation | nih.gov |

| Photoredox/Nickel Dual Catalysis | Ni / Photocatalyst | Hydroalkylation, Arylalkylation | Mild conditions, novel reactivity | nih.gov |

| Palladium/Copper Nanoalloys | Pd/Cu | Heterogeneous Sonogashira coupling | Catalyst reusability, surface-mediated reactions | nih.gov |

Integration into Photoredox and Electrochemistry-Driven Transformations

The use of light and electricity as reagents is a rapidly growing field in organic synthesis, offering green and highly controllable reaction pathways. This compound is an ideal substrate for such transformations. Visible-light photoredox catalysis, in particular, has enabled a host of new reactions for aryl alkynes.

Researchers have developed photocatalytic methods for the cross-coupling and addition reactions of arylalkynes with various partners, such as perfluoroalkyl iodides, without the need for a sacrificial electron donor. researchgate.netjyu.fi These reactions can be selectively tuned to yield either the C-C coupled product or the addition product by slightly modifying the reaction conditions. jyu.fi Furthermore, photoredox/nickel dual catalysis has been successfully applied to the three-component hydroalkylation and arylalkylation of terminal alkynes with alkyl carboxylic acids and aryl bromides, demonstrating excellent regioselectivity under mild, room-temperature conditions. nih.gov The generation of alkyne radical anions through photoredox catalysis has also been harnessed for reductive functionalization, expanding the synthetic toolbox. researchgate.net

In parallel, electrochemistry offers another powerful approach. The electrocatalytic semihydrogenation of alkynes to alkenes using structured nanocatalysts, such as electron-depleted copper nanowires, demonstrates a method for controlling selectivity by tuning the catalyst's electronic properties to weaken alkene adsorption. numberanalytics.com This approach avoids the use of gaseous hydrogen and provides a high degree of control over the reduction process. The integration of this compound into these emerging photoredox and electrochemical methods is expected to unlock novel transformations and provide more sustainable routes to valuable chemical products.

| Transformation | Energy Source | Catalytic System | Key Feature | Reference |

|---|---|---|---|---|

| Cross-coupling with Perfluoroalkyl Iodides | Visible Light | Photocatalyst (e.g., Ir(ppy)₃) | No sacrificial donor required | jyu.fi |

| Addition of Perfluoroalkyl Iodides | Visible Light | Photocatalyst (e.g., Ir(ppy)₃) | Selective formation of iodo-perfluoroalkyl alkenes | researchgate.net |

| Reductive Functionalization | Visible Light | Photocatalyst (e.g., 4DPAIPN) | Generation of alkyne radical anions | researchgate.net |

| Arylalkylation of Alkynes | Visible Light | Photoredox/Nickel Dual Catalysis | Three-component coupling under mild conditions | nih.gov |

| Electrocatalytic Semihydrogenation | Electricity | CuNW@AgNP Hybrids | High selectivity for alkenes, avoids H₂ gas | numberanalytics.com |

Exploration of New Reactivity Modes and Multi-Component Reactions

The dual reactivity of the bromo- and propynyl- groups in this compound makes it an exceptional substrate for exploring new reactivity modes and for use in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, embodying the principles of atom and step economy. ucsb.eduacs.org

The alkyne moiety can participate in various cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole derivatives. nih.gov This allows for the straightforward linking of the this compound core to other molecules. Beyond cycloadditions, novel tandem reactions are being discovered. For example, a copper-catalyzed reaction can initiate an alkyl radical addition to the alkyne, followed by either a Sonogashira coupling or a C-H coupling, leading to highly functionalized enynes or indolinones. cytodiagnostics.com